



An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)-L-alanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of **3-(3,4-Dimethoxyphenyl)-L-alanine** (DMPA). It includes detailed experimental protocols for its synthesis and potential applications, alongside a discussion of its biological significance as a derivative of L-DOPA.

Introduction and Historical Context

3-(3,4-Dimethoxyphenyl)-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of the crucial amino acid L-tyrosine.[1] Structurally, it is the dimethoxy-protected analog of L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone in the treatment of Parkinson's disease. The methylation of the catechol hydroxyl groups in L-DOPA to form DMPA significantly alters its chemical and biological properties.

While the precise date and original discoverer of **3-(3,4-Dimethoxyphenyl)-L-alanine** are not readily available in the surveyed literature, its synthesis and study are logically situated within the broader historical context of research into L-DOPA analogs. Following the discovery of L-DOPA's therapeutic effects in the 1960s, extensive research was undertaken to develop derivatives and prodrugs with improved pharmacokinetic profiles and reduced side effects. The synthesis of structurally related compounds, such as L-(–)- α -methyl-3,4-dimethoxyphenylalanine, was reported in the early 1970s, suggesting that the chemical knowledge and motivation for creating DMPA existed during this period of intense investigation into catecholamine analogs.



Today, DMPA is primarily utilized in research and development, particularly as a building block in peptide synthesis and as a reference compound in the analytical profiling of L-DOPA and its impurities.[1] Its structure makes it a valuable tool for understanding the structure-activity relationships of catechol-containing compounds and for developing novel therapeutic agents.

Physicochemical and Biological Properties

The defining structural feature of **3-(3,4-Dimethoxyphenyl)-L-alanine** is the presence of two methoxy groups on the phenyl ring in place of the hydroxyl groups found in L-DOPA. This substitution has a profound impact on its physicochemical properties, most notably increasing its lipophilicity.[1] This alteration is expected to influence its biological behavior, particularly its ability to cross cellular membranes and its interaction with enzymes that metabolize catecholamines.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C11H15NO4	[1][2]
Molecular Weight	225.24 g/mol	[1][2]
CAS Number	32161-30-1	[1][2]
Melting Point	254-257 °C	[3][4]
Optical Activity	$[\alpha]22/D -5^{\circ}, c = 4 \text{ in } 1 \text{ M HCl}$	[3][4]
Appearance	White to pale cream powder	[5]
Solubility	Soluble in aqueous acid	Not explicitly cited
pKa (Predicted)	Not available in searched literature	
LogP (Predicted)	-1.9	[2]

Biological Activity Data

Direct quantitative data on the biological activity of **3-(3,4-Dimethoxyphenyl)-L-alanine**, such as IC₅₀ or EC₅₀ values, are not readily available in the surveyed literature. However, based on



its structure as a methylated catechol, its primary biological characteristic is its expected inability to be converted into dopamine. The methoxy groups are not substrates for the enzyme aromatic L-amino acid decarboxylase (AADC), which is responsible for the conversion of L-DOPA to dopamine.

Activity Type	Target	Quantitative Data (e.g., IC₅₀)	Reference
Enzyme Inhibition	Aromatic L-amino acid decarboxylase (AADC)	Not available in searched literature	Inferred from structure
Antioxidant Activity	DPPH radical scavenging	Not available in searched literature	Inferred from structure
Receptor Binding	Dopamine receptors	Not available in searched literature	Inferred from structure

Pharmacokinetic Data

Specific pharmacokinetic data for **3-(3,4-Dimethoxyphenyl)-L-alanine** (ADME: Absorption, Distribution, Metabolism, Excretion) are not available in the public domain literature. As a methylated analog of L-DOPA, its pharmacokinetic profile would be of significant interest, particularly its ability to cross the blood-brain barrier and its metabolic fate.



Parameter	Value	Species	Route of Administration	Reference
Bioavailability	Not available in searched literature			
Half-life (t1/2)	Not available in searched literature			
Cmax	Not available in searched literature			
Metabolism	Expected to resist decarboxylation	Inferred from structure		
Excretion	Not available in searched literature			

Experimental Protocols

The following protocols are based on established chemical and biochemical methodologies and can be adapted for the synthesis, purification, and application of **3-(3,4-Dimethoxyphenyl)-L-alanine**.

Chemical Synthesis of 3-(3,4-Dimethoxyphenyl)-L-alanine

The synthesis of **3-(3,4-Dimethoxyphenyl)-L-alanine** can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the Erlenmeyer-Plöchl azlactone synthesis, followed by reduction and enzymatic resolution.

Step 1: Synthesis of 2-phenyl-4-(3,4-dimethoxybenzylidene)oxazol-5(4H)-one (Azlactone)



- Combine 3,4-dimethoxybenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and acetic anhydride (3 equivalents) in a round-bottom flask.
- Add anhydrous sodium acetate (1 equivalent) to the mixture.
- Heat the mixture at 100°C for 2 hours with constant stirring.
- Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a yellow solid.
- Add ethanol to the solidified mixture and stir to break up the solid.
- Collect the crude product by vacuum filtration and wash with cold ethanol and then water.
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure azlactone.

Step 2: Synthesis of N-acetyl-3-(3,4-dimethoxyphenyl)alanine (Racemic)

- Dissolve the azlactone from Step 1 in a solution of sodium hydroxide (e.g., 1 M aqueous solution).
- Heat the mixture to reflux for 4-6 hours to hydrolyze the oxazolone ring.
- Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3.
- The N-acetylated racemic amino acid will precipitate out of solution.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Dry the product under vacuum.

Step 3: Enzymatic Kinetic Resolution of N-acetyl-3-(3,4-dimethoxyphenyl)alanine

This protocol is adapted from methodologies for the resolution of similar N-acetylated amino acids.

• Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).



- Dissolve the racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine in the buffer.
- Add a catalytic amount of a cobalt salt (e.g., CoCl₂), as some aminoacylases are activated by cobalt ions.
- Add immobilized aminoacylase (e.g., from Aspergillus oryzae).
- Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
- Monitor the reaction progress by measuring the release of the L-amino acid or the consumption of the N-acetyl-L-enantiomer using techniques like HPLC.
- Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
- Adjust the pH of the filtrate to the isoelectric point of 3-(3,4-Dimethoxyphenyl)-L-alanine to precipitate the L-enantiomer.
- Collect the precipitated L-amino acid by filtration. The unreacted N-acetyl-D-amino acid will remain in the filtrate and can be isolated separately.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

3-(3,4-Dimethoxyphenyl)-L-alanine can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

- Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and then repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
- Amino Acid Coupling:



- In a separate vessel, dissolve Fmoc-3-(3,4-Dimethoxyphenyl)-L-alanine (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to activate the amino acid.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours to allow for complete coupling.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
- Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

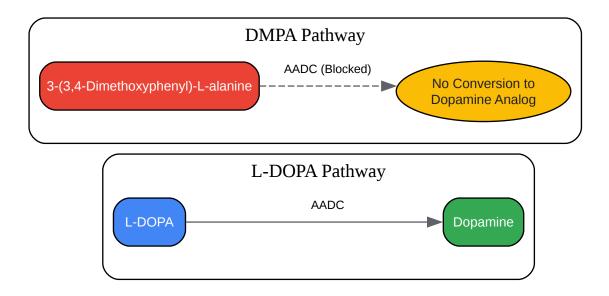
The primary biological significance of **3-(3,4-Dimethoxyphenyl)-L-alanine** lies in its relationship to L-DOPA and the dopamine synthesis pathway. L-DOPA is the direct precursor to the neurotransmitter dopamine, a conversion catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). The hydroxyl groups of the catechol moiety in L-DOPA are crucial for its recognition and processing by AADC.

In DMPA, these hydroxyl groups are replaced by methoxy groups. This modification is expected to render the molecule inert to AADC, thereby blocking its conversion to a dopamine analog. This makes DMPA a useful tool for studying the structural requirements of AADC and for use as a negative control in experiments investigating dopamine metabolism.



No direct evidence from the searched literature indicates that **3-(3,4-Dimethoxyphenyl)-L-alanine** modulates specific signaling pathways. Its biological effects are likely to be passive, resulting from its inability to participate in catecholamine synthesis.

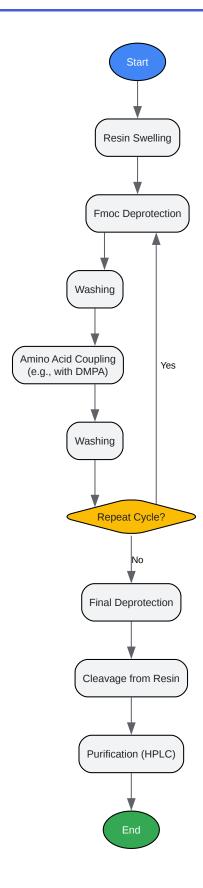
Visualizations



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Caption: Comparative metabolic fate of L-DOPA and **3-(3,4-Dimethoxyphenyl)-L-alanine** (DMPA).





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Caption: General workflow for the incorporation of **3-(3,4-Dimethoxyphenyl)-L-alanine** in SPPS.

Conclusion

3-(3,4-Dimethoxyphenyl)-L-alanine is a chemically stable and valuable derivative of L-tyrosine. While its direct biological activities and pharmacokinetic profile remain to be fully elucidated, its structural relationship to L-DOPA provides a strong basis for its utility in neuroscience and medicinal chemistry research. As a building block for peptide synthesis, it offers a means to introduce unique structural and electronic properties into novel peptide-based therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and utilize this compound in their own investigations. Further research into the quantitative biological effects and in vivo behavior of **3-(3,4-Dimethoxyphenyl)-L-alanine** is warranted to fully explore its potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-L-alanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193590#discovery-and-history-of-3-3-4-dimethoxyphenyl-l-alanine]



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